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Bicyclo[4.2.0]oct-3-ene-2,5-dione

Cat. No.: B14445184
CAS No.: 77627-56-6
M. Wt: 136.15 g/mol
InChI Key: VEORAWKEARHLIG-UHFFFAOYSA-N
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Description

The study of bicyclic compounds, molecules containing two joined rings, is a cornerstone of organic chemistry. wikipedia.org These structures are found in numerous biologically important molecules. wikipedia.org Bicyclo[4.2.0]oct-3-ene-2,5-dione belongs to the class of fused bicyclic compounds, where two rings share two adjacent atoms. wikipedia.orgyoutube.com

Bicyclo[4.2.0]octane frameworks are crucial substructures in a variety of natural products and medicinally relevant compounds. researchgate.net Their rigid, three-dimensional architecture provides a scaffold for the stereocontrolled introduction of functional groups, a key challenge in synthetic organic chemistry. The synthesis of the bicyclo[4.2.0]octane core is a primary focus for chemists aiming to construct complex polycyclic systems. acgpubs.org For instance, this ring system is a key feature of kingianins, a family of natural products with promising biological activities. acgpubs.orgacgpubs.org The development of new synthetic methods to access functionalized bicyclo[4.2.0]octane derivatives is an active area of research. researchgate.netresearchgate.net

Dicarbonyl bridged bicyclic frameworks, such as this compound, are characterized by the presence of two carbonyl groups within the bicyclic system. These functional groups offer a wealth of opportunities for further chemical transformations. They can participate in a variety of reactions, including reductions, additions of nucleophiles, and rearrangements, allowing for the elaboration of the bicyclic core into more complex structures. The enedione moiety (a double bond conjugated to two carbonyl groups) within this compound is particularly reactive and can undergo intramolecular cycloaddition reactions when irradiated with light. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B14445184 Bicyclo[4.2.0]oct-3-ene-2,5-dione CAS No. 77627-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77627-56-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[4.2.0]oct-3-ene-2,5-dione

InChI

InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-6H,1-2H2

InChI Key

VEORAWKEARHLIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C(=O)C=CC2=O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.2.0 Oct 3 Ene 2,5 Dione and Its Functionalized Congeners

Photochemical Cycloaddition Approaches

Photochemical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane (B1203170) rings and has been extensively utilized to form the bicyclo[4.2.0]octane skeleton. acs.orglibretexts.org This reaction typically involves the excitation of an enone to a triplet state, which then reacts with an alkene in a stepwise manner through a diradical intermediate to yield the cyclobutane product. wikipedia.org

The intermolecular [2+2] photocycloaddition of cyclic α,β-unsaturated enones with alkenes is a powerful method for constructing bicyclo[4.2.0]octane systems. nih.gov For instance, the reaction of 2-cyclohexenone with various olefins can yield bicyclo[4.2.0]octan-2-ones. nih.gov These reactions are often performed in solvents like dichloromethane (B109758) and can be promoted by chiral Lewis acid complexes to achieve high enantioselectivity. nih.govacs.org

A notable application of this methodology is in the synthesis of complex natural products. nih.gov The efficiency of these reactions can sometimes be hampered by competing processes like cis-trans isomerization, especially with larger cyclic enones. wikipedia.org

Enedione moieties are key reactants in photochemical cycloadditions for synthesizing bicyclic systems. Irradiation of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones can lead to a reversible intramolecular [2+2] cycloaddition between the excited enedione carbon-carbon double bond and a facing phenyl ring. kochi-tech.ac.jpresearchgate.net This process yields pentacyclic diones and is understood to proceed through a triplet 1,4-biradical intermediate. kochi-tech.ac.jp The product ratios in these reversible reactions can be influenced by the substitution pattern and the wavelength of light used for irradiation. kochi-tech.ac.jpresearchgate.net

An efficient two-step synthesis of bicyclo[4.2.0]octane-2,5-diones has been developed utilizing the photoaddition of precursors like 5-methoxycyclohexa-2,5-diene-1,4-dione to olefins. researchgate.net This is followed by a reduction step to yield the target dione (B5365651) in moderate to good yields. researchgate.net

The [2+2] photoaddition of alkynes to p-benzoquinones is a direct route to bicyclo[4.2.0]octa-3,7-diene-2,5-diones. deepdyve.com However, this reaction is not always straightforward. While observed with 1,4-naphthoquinones and some substituted p-benzoquinones, p-benzoquinone itself and chloranil (B122849) often yield products from addition to a carbonyl group rather than the carbon-carbon double bond. deepdyve.com

Titanium(IV)-promoted reactions of (E)-1-propenylbenzenes with 2-methoxy- and 2-methoxy-6-methyl-1,4-benzoquinones can produce rel-(1S,6R,7R,8R)-3-methoxy-8-aryl-7-(and 1-di)methylbicyclo[4.2.0]oct-3-ene-2,5-diones, which are [2+2] cycloadducts. researchgate.net The formation of these bicyclo[4.2.0] systems is a stereospecific process. researchgate.net

Lewis Acid-Promoted Synthetic Routes

Lewis acids play a crucial role in controlling the regioselectivity and stereoselectivity of cycloaddition reactions for the synthesis of bicyclo[4.2.0]oct-3-ene-2,5-diones. acs.org The nature of the Lewis acid promoter can effectively direct the reaction pathway. acs.org For example, reactions of 2-methoxy-3-methyl-1,4-benzoquinone with styrenyl systems promoted by different Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂ can lead to different regioisomeric bicyclo[4.2.0]oct-3-ene-2,5-diones. acs.org

The mechanism is believed to involve regioselective coordination of the Lewis acid to the quinone. acs.org Specifically, titanium(IV)-promoted reactions are thought to proceed via a thermally allowed [2π + 4π] cycloaddition of the propenylbenzene with a 2-methoxy-4-oxo-2,5-cyclohexadienyl carbocation intermediate. researchgate.net This intermediate is formed by the coordination of the Ti(IV) to the C-1 carbonyl oxygen of the quinone. researchgate.net

These Lewis acid-promoted reactions have been applied to the synthesis of various natural products. researchgate.net

Here is an interactive data table summarizing the synthetic methodologies:

Methodology Section Key Reactants Key Features Product Type
Intermolecular [2+2] Photocycloaddition2.1.1Cyclic α,β-unsaturated enones, AlkenesEnantioselective with chiral Lewis acids.Bicyclo[4.2.0]octan-2-ones
Photoinduced Enedione Reactions2.1.2Diphenylbicyclo[4.2.0]oct-3-ene-2,5-dionesReversible intramolecular [2+2] cycloaddition.Pentacyclic diones
Photoaddition to Olefins2.1.35-Methoxycyclohexa-2,5-diene-1,4-dione, OlefinsTwo-step process with subsequent reduction.Bicyclo[4.2.0]octane-2,5-diones
Synthesis from Quinones2.1.4p-Benzoquinones, Alkynes[2+2] photoaddition.Bicyclo[4.2.0]octa-3,7-diene-2,5-diones
Lewis Acid-Promoted Reactions2.2.1Quinones, Styrenyl systemsRegio- and stereocontrolled by Lewis acid.Functionalized Bicyclo[4.2.0]oct-3-ene-2,5-diones

Mechanistic Aspects of Lewis Acid Influence

Lewis acids play a crucial role in directing the stereochemistry and regiochemistry of cycloaddition reactions to form bicyclo[4.2.0]oct-3-ene-2,5-dione derivatives. The choice of Lewis acid can significantly influence the product distribution by selectively coordinating to the quinone reactant. acs.org

For instance, in the reaction of 2-methoxy-3-methyl-1,4-benzoquinone with (E)-1-propenylbenzenes, the use of one equivalent of a 1:1 mixture of TiCl₄ and Ti(O-i-Pr)₄ promotes the formation of specific rel-(1S,6R,7R,8R)-8-aryl-4,7-dimethyl-3-methoxybicyclo[4.2.0]oct-3-ene-2,5-diones. acs.org However, employing two equivalents of this titanium(IV) mixture or one equivalent of other Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂ leads to regioisomeric products. acs.org This demonstrates the power of Lewis acids to control the regioselectivity of the reaction. acs.org A proposed mechanism involves the regioselective coordination of the Lewis acid to the quinone, which in turn dictates the outcome of the cycloaddition. acs.org

Similarly, reactions involving 2-methoxy-1,4-benzoquinone with various Lewis acids such as BF₃·OEt₂ or different titanium(IV) reagents consistently yield the same regioisomeric products, highlighting the directing effect of the Lewis acid in these transformations. acs.org The resulting cyclobutane products can often be rearranged to corresponding benzofuranols upon treatment with a protic acid. acs.org

Derivatization Strategies and Functional Group Transformations

The core this compound structure can be further modified to generate a diverse range of functionalized congeners with potential applications, including in medicinal chemistry.

A common strategy for synthesizing substituted bicyclo[4.2.0]oct-3-ene-2,5-diones is through photocycloaddition reactions. For example, new benzocyclobutane-2,5-diones have been synthesized via the photocycloaddition of duroquinone (B146903) with various phenyl-substituted ethylenes using visible light. tandfonline.com This method has yielded compounds such as 1,3,4,6-tetramethyl-7-phenylthis compound and 1,3,4,6-tetramethyl-7-p-tolylthis compound, which have shown inhibitory activity against bovine pancreatic DNase I. tandfonline.com

Another approach involves the [2+2] photoaddition of alkynes to p-benzoquinones, although this has been observed with limited success for certain benzoquinones. deepdyve.com The reaction of 1,1-diarylethenes with chloranil in benzene (B151609) can also produce bicyclo[4.2.0]oct-3-ene-2,5-diones, among other products. researchgate.net The formation of these cyclobutane products is believed to proceed through a triplet diradical intermediate. researchgate.net

The table below summarizes some examples of synthesized substituted bicyclo[4.2.0]oct-3-ene-2,5-diones.

Compound NameStarting MaterialsMethodReference
rel-(1S,6R,7R,8R)-8-aryl-4,7-dimethyl-3-methoxythis compound2-methoxy-3-methyl-1,4-benzoquinone, (E)-1-propenylbenzenesLewis acid-promoted reaction acs.org
1,3,4,6-tetramethyl-7-phenylthis compoundDuroquinone, Phenyl-substituted ethylenesPhotocycloaddition tandfonline.com
1,3,4,6-tetramethyl-7-p-tolylthis compoundDuroquinone, Phenyl-substituted ethylenesPhotocycloaddition tandfonline.com

Microbial reduction offers a stereoselective method for the transformation of diones within the bicyclo[4.2.0]octane framework. While specific examples for the direct reduction of this compound are not detailed in the provided context, the reduction of related bicyclic ketones using microorganisms like baker's yeast (Saccharomyces cerevisiae) is a well-established technique. thieme-connect.dersc.org For instance, the reduction of 6-oxobicyclo[3.2.0]hept-2-ene with baker's yeast yields both endo- and exo-alcohols. thieme-connect.de Genetically engineered Saccharomyces cerevisiae has proven highly efficient in the reduction of other bicyclic diones, such as bicyclo[2.2.2]octane-2,5-dione, to their corresponding hydroxyketones with excellent enantiomeric excess. rsc.org This suggests that microbial systems could be valuable tools for the stereoselective reduction of the carbonyl groups in this compound to produce chiral alcohols, which are versatile synthetic intermediates.

Alternative and Emerging Synthetic Pathways

Beyond traditional cycloadditions, researchers are exploring alternative and emerging pathways to construct the bicyclo[4.2.0]octane ring system. One such method is the [2+2] ketene (B1206846) cycloaddition, which has been utilized for the synthesis of precursors to kingianins, natural products containing a bicyclo[4.2.0]octane core. researchgate.net This approach offers a non-biomimetic route to these complex molecules. researchgate.net

Another emerging strategy involves the intramolecular [2+2] cycloaddition of allene-ynes, which can lead to the formation of spiro[bicyclo[4.2.0]oct[1(8)]ene-7,3'-indoline]-2',5-diones. pitt.edu The stereochemical outcome of such reactions can be influenced by the steric bulk of substituents on the allene (B1206475). pitt.edu

Furthermore, photooxygenation reactions provide a pathway to functionalized bicyclo[4.2.0]octane derivatives. For example, the photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene leads to a tricyclic endoperoxide, which can be further transformed into bishomoinositols containing the bicyclo[4.2.0]octane motif. researchgate.net Similarly, the TPP-sensitized photooxidation of an acetylated bicyclo[4.2.0]octa-2,4-diene derivative yields an endoperoxide that serves as a precursor to dl-bishomoinositol. acs.org

The table below highlights some of these alternative synthetic approaches.

Synthetic PathwayKey ReactionResulting StructureReference
Ketene Chemistry[2+2] Ketene cycloadditionBicyclo[4.2.0]octane precursors for kingianins researchgate.net
Allene-yne CycloadditionIntramolecular [2+2] cycloadditionSpiro[bicyclo[4.2.0]oct[1(8)]ene-7,3'-indoline]-2',5-diones pitt.edu
PhotooxygenationSinglet oxygen additionTricyclic endoperoxides, bishomoinositols researchgate.netacs.org

Chemical Reactivity and Transformation Pathways of Bicyclo 4.2.0 Oct 3 Ene 2,5 Dione

Photoreactions and Photochemical Rearrangements

The photochemical behavior of bicyclo[4.2.0]oct-3-ene-2,5-dione and its derivatives is characterized by intramolecular cycloadditions and processes influenced by electron transfer, leading to complex polycyclic systems and offering pathways for asymmetric synthesis.

Intramolecular [2+2] Photocycloadditions

The irradiation of this compound derivatives can induce a reversible intramolecular [2+2] cycloaddition. This reaction typically occurs between the excited enedione carbon-carbon double bond and a suitably positioned aromatic ring, such as a phenyl substituent. For instance, irradiation of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones leads to the exclusive formation of pentacyclotetradeca-10,12-diene-2,7-diones. beilstein-journals.orgkochi-tech.ac.jp This transformation is a sophisticated method for synthesizing strained, polycyclic cage compounds. kochi-tech.ac.jp

The reaction proceeds through a triplet 1,4-biradical intermediate, which is formed from the excited triplet state of the starting dione (B5365651). kochi-tech.ac.jp The efficiency and regiochemistry of the cycloaddition are highly dependent on the conformation of the starting material, which dictates the proximity of the reacting C=C double bond and the phenyl ring. beilstein-journals.orgkochi-tech.ac.jp

The process is reversible, and the position of the photostationary state is influenced by the substitution pattern on the molecule and the wavelength of the light used for irradiation. kochi-tech.ac.jpresearchgate.net Both the forward (cycloaddition) and reverse (cycloreversion) reactions can be initiated by light, as both the starting material and the product absorb in a similar UV range (around 300-340 nm). kochi-tech.ac.jp

Table 1: Equilibrated Product Ratios in the Photocycloaddition of Substituted Diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones

Starting Compound Substituents Irradiation Wavelength (nm) Product Ratio (Cage Product : Starting Material)
2a H >340 55 : 45
2b 6-Me >340 70 : 30
2c 7-Me >340 40 : 60
2d 6,7-di-Me >340 65 : 35

Data sourced from conformational analysis studies of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones. kochi-tech.ac.jp

Asymmetric Photodestruction and Absolute Configuration Elucidation

Asymmetric photodestruction using circularly polarized light (CPL) is a powerful technique for achieving the partial resolution of racemic mixtures and determining the absolute configuration of chiral molecules. This method has been successfully applied to a precursor of a related bicyclic dione. Racemic bicyclo[2.2.2]oct-2-ene-5,7-dione, upon irradiation with CPL, undergoes preferential degradation of one enantiomer, leading to its rearrangement into bicyclo[4.2.0]oct-3-ene-2,7-dione. researchgate.netrsc.org

This process results in an enantiomeric enrichment of both the remaining starting material and the photoproduct. researchgate.netrsc.org The enantiomeric purity can be quantified, and by analyzing the circular dichroism (CD) spectra of the enriched samples, the absolute configuration of the molecules can be assigned. researchgate.netrsc.org The CD spectrum of the resulting bicyclo[4.2.0]oct-3-ene-2,7-dione, which is conformationally flexible, provides insights into its preferred conformation in solution. rsc.org This technique highlights a sophisticated application of photochemistry in stereochemistry.

Table 2: Chiroptical Data for Bicyclo[4.2.0]oct-3-ene-2,7-dione

Wavelength (nm) Molar Ellipticity [θ] Transition
330 +2500 n -> π* (α,β-unsaturated C=O)
295 -1800 n -> π* (saturated C=O)
235 +12000 π -> π* (C=C)

Data obtained from the asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione. researchgate.netrsc.org

Photoinduced Single Electron Transfer (SET) Processes

The formation of the this compound ring system can be a result of photoinduced reactions, for example, between a quinone like chloranil (B122849) and a 1,1-diarylethene. researchgate.net In these reactions, two competing pathways are often observed: one that involves a single electron transfer (SET) process and one that does not.

Interestingly, the formation of the this compound cycloadduct itself proceeds through a non-SET pathway, via the generation of a triplet diradical intermediate. researchgate.net However, this pathway is in competition with other reaction channels that are initiated by an SET from the alkene to the excited triplet state of the quinone. These SET pathways lead to different products, such as 6-diarylethenylcyclohexa-2,5-diene-1,4-diones. researchgate.net

The balance between the non-SET and SET pathways is sensitive to several factors. A higher oxidation potential of the alkene and a more positive free energy change for the electron transfer (ΔGET) favor the non-SET route, leading to a higher yield of the this compound. researchgate.net Solvent polarity also plays a crucial role, with polar solvents favoring the SET pathways. researchgate.net The quantum yield of product formation in such photoreactions is dependent on the efficiency of cage escape of the initially formed radical ion pair in SET processes. nih.gov

Table 3: Influence of Alkene Oxidation Potential on Reaction Pathway

Alkene Substituent (X in (p-X-Ph)₂C=CH₂) Oxidation Potential (V vs. SCE) ΔGET (kcal/mol) Ratio of non-SET to SET products
Me 1.45 +4.4 High
H 1.58 +7.4 Moderate
Cl 1.67 +9.5 Low
F 1.72 +10.6 Very Low

Data from studies on the photoinduced reactions of chloranil with 1,1-diarylethenes. researchgate.net

Thermal Reactions and Sigmatropic Rearrangements

The bicyclo[4.2.0]octene framework is susceptible to thermally induced rearrangements, which primarily involve sigmatropic shifts leading to isomeric structures.

Thermal Isomerizations of the Bicyclo[4.2.0]oct-2-ene Framework

Upon heating to high temperatures, typically around 300°C, the bicyclo[4.2.0]oct-2-ene skeleton undergoes a thermal isomerization to form bicyclo[2.2.2]oct-2-ene. nih.govfigshare.com This transformation is classified as a formal beilstein-journals.orgresearchgate.net sigmatropic carbon migration. nih.govfigshare.com Studies involving deuterium (B1214612) labeling have shown that this rearrangement proceeds through a long-lived, conformationally flexible diradical intermediate. nih.govfigshare.com

The dominant thermal process for this framework is one-centered stereomutation (epimerization), with fragmentation and the beilstein-journals.orgresearchgate.net carbon migration occurring to a lesser extent. nih.gov The stereochemical outcome of the beilstein-journals.orgresearchgate.net shift shows a slight preference for inversion of configuration at the migrating carbon over retention. nih.govresearchgate.net For instance, in the thermal rearrangement of the parent bicyclo[4.2.0]oct-2-ene, the ratio of inversion to retention products (si/sr) is approximately 1.4. nih.govresearchgate.net This preference can be more pronounced with certain substituents; for example, an 8-exo-methoxy substituent leads to an si/sr ratio of 3.2. researchgate.net In another example, the thermal rearrangement of bicyclo[4.2.0]octa-4,7-diene-2,3-dione at about 150°C yields bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.org

Table 4: Kinetic Parameters for the Thermal Isomerization of Bicyclo[4.2.0]oct-2-ene at 300°C

Reaction Pathway Rate Constant (k, s⁻¹) Product(s)
beilstein-journals.orgresearchgate.net Migration (si) ~1.5 x 10⁻⁵ Bicyclo[2.2.2]oct-2-ene (inversion)
beilstein-journals.orgresearchgate.net Migration (sr) ~1.1 x 10⁻⁵ Bicyclo[2.2.2]oct-2-ene (retention)
Fragmentation Minor 1,3-Cyclohexadiene + Ethylene
Epimerization Dominant Epimer of starting material

Data derived from studies on the thermal chemistry of bicyclo[4.2.0]oct-2-enes. nih.govmdpi.com

Formalresearchgate.netresearchgate.netCarbon Sigmatropic Migrations

While beilstein-journals.orgresearchgate.net sigmatropic shifts are a characteristic thermal reaction of the bicyclo[4.2.0]oct-2-ene framework, researchgate.netresearchgate.net sigmatropic rearrangements are less common for the pre-formed skeleton. Instead, a tandem researchgate.netresearchgate.net-sigmatropic rearrangement followed by a [2+2] cycloaddition serves as a synthetic route to produce the bicyclo[4.2.0]octadiene core. beilstein-journals.orgnih.gov

In this synthetic approach, a propargylic acetate (B1210297) can undergo a thermal researchgate.netresearchgate.net-sigmatropic rearrangement to form an allene (B1206475) intermediate. beilstein-journals.orgnih.gov This highly reactive allene can then undergo an intramolecular thermal [2+2] cycloaddition with a tethered alkyne to construct the bicyclo[4.2.0]octadiene ring system. beilstein-journals.orgnih.govpitt.edu This tandem reaction is a powerful method for rapidly increasing molecular complexity and has been used to synthesize spirooxindoles containing a bicyclo[4.2.0]octadiene moiety. beilstein-journals.orgnih.gov The success of the subsequent [2+2] cycloaddition depends on the length of the tether connecting the allene and the alkyne, with a three-atom tether generally being effective for forming the bicyclo[4.2.0]oct-5-ene derivative. nih.gov

While this demonstrates the involvement of researchgate.netresearchgate.net sigmatropic rearrangements in the synthesis of related structures, a direct, formal researchgate.netresearchgate.net sigmatropic migration within the this compound molecule itself is not a commonly reported transformation pathway. The thermal reactivity is dominated by the beilstein-journals.orgresearchgate.net shift as described in the previous section.

Thermal Cycloaddition Reactions (e.g., Intramolecular [2+2] of Allenes)

Thermal intramolecular [2+2] cycloadditions involving allenes represent a powerful method for the construction of bicyclo[4.2.0]octane systems. When allenenes or allenynes with a three-atom tether are heated, the distal double bond of the allene moiety can react with the tethered alkene or alkyne. nih.gov This process regioselectively forms bicyclo[4.2.0]oct-5-ene derivatives in good to excellent yields. nih.gov A key feature of this reaction is the complete transfer of the olefin geometry to the resulting cycloadduct. nih.gov

The mechanism of this transformation is believed to proceed in a stepwise fashion through a biradical intermediate. nih.gov The reaction of terminal allenes typically yields a single isomer of the bicyclic cyclobutane (B1203170) product. nih.gov However, the cycloaddition of some internal allenes that possess axial chirality can lead to a diastereomeric mixture of the cycloadducts. nih.gov DFT calculations on related systems, such as the intramolecular [2+2] cycloaddition of allene-ACPs, suggest that these reactions can also proceed through a concerted mechanism, where the presence of a strained small ring is essential for the reaction to occur. rsc.org

The stereochemical outcome of these reactions can be influenced by the substitution pattern of the allene. For instance, the transfer of chirality from an allene to the [2+2] cycloadduct has been observed with a tert-butyl substituted allene. This is attributed to the steric bulk of the tert-butyl group, which restricts rotation in the diradical intermediate and prevents racemization. pitt.edu

Deazetation Reactions Leading to Bicyclo[4.2.0]octane Systems

Deazetation reactions, which involve the extrusion of nitrogen from an azo compound, can be employed to generate bicyclo[4.2.0]octane skeletons. For example, the thermal or photochemical decomposition of 7,8-diazabicyclo[4.2.2]dec-7-ene derivatives leads to the formation of various C8H12 products, including cis-bicyclo[4.2.0]octane. The stereochemistry of these reactions can be complex and is influenced by the conformational dynamics of the biradical intermediates formed upon nitrogen loss.

The synthesis of the required azo precursors can be achieved through various methods. For instance, the reaction of bicyclo[4.2.0]oct-7-ene with potassium azodicarboxylate in the presence of deuteriated acetic acid can be used to introduce deuterium atoms at specific positions, allowing for detailed stereochemical analysis of the deazetation products.

Cycloaddition Chemistry

The unique structural features of this compound make it a versatile substrate for various cycloaddition reactions. These reactions provide efficient routes to more complex polycyclic systems.

Intermolecular [2+2] Cycloadditions with Unsaturated Substrates

This compound and its derivatives can undergo intermolecular [2+2] cycloaddition reactions with various unsaturated substrates. For instance, the photochemical reaction of chloranil with 1,1-diarylethenes yields this compound derivatives as major primary products. researchgate.net These reactions are believed to proceed through a triplet diradical intermediate without the involvement of single electron transfer. researchgate.net Irradiation of N-benzylstyrylacetamides can also lead to tricyclic products via an intramolecular [2+2] cycloaddition between the styryl and phenyl groups. researchgate.net

[4+2] Cycloaddition Analogues and Diels-Alder Reactivity

While the enone system of this compound is primed for [2+2] cycloadditions, it can also participate in [4+2] cycloaddition reactions, analogous to the Diels-Alder reaction. For example, the reaction of quinone derivatives with dienes is a well-established method for the synthesis of six-membered rings. rsc.org In the context of bicyclo[4.2.0]octane systems, Lewis acid catalysis can be employed to promote [4+2] cycloaddition reactions between quinones and various dienophiles. nih.govrsc.org For instance, the reaction of a quinone with E-β-ocimene can lead to the formation of endo products, which can be further elaborated to natural products. rsc.org

Acid-Catalyzed Transformations and Skeletal Rearrangements

The presence of the strained cyclobutane ring and the quinone moiety in this compound makes it susceptible to acid-catalyzed transformations and skeletal rearrangements. These reactions can lead to the formation of novel and complex molecular architectures.

Rearrangements of Cyclobutane-Fused Quinones

Acid-catalyzed reactions of cyclobutane-fused quinones can lead to a variety of rearranged products. osaka-u.ac.jp The relief of ring strain in the four-membered ring is a significant driving force for these transformations. osaka-u.ac.jp For example, the reaction of 2-methoxy-3-methyl-1,4-benzoquinone with (E)-1-propenylbenzenes, promoted by a Lewis acid like Ti(IV), can produce rel-(1S,6R,7R,8R)-8-aryl-4,7-dimethyl-3-methoxybicyclo[4.2.0]oct-3-ene-2,5-diones. acs.org These cyclobutane products can then undergo clean rearrangement to the corresponding benzofuranols upon treatment with a protic acid. acs.org The regioselectivity of these reactions can be controlled by the nature of the Lewis acid promoter. acs.org

Mechanisms of Acid-Promoted Isomerization

The this compound core is susceptible to rearrangement under acidic conditions, leading to the formation of various isomeric structures. The specific pathway and resulting products are influenced by the nature of the acid catalyst (protic or Lewis acid) and the substitution pattern on the bicyclic framework. Research into the acid-promoted isomerization of this dione and its derivatives has revealed several key mechanistic pathways, primarily involving protonation or coordination of a Lewis acid to a carbonyl oxygen, followed by skeletal rearrangement.

Detailed studies on substituted bicyclo[4.2.0]oct-3-ene-2,5-diones have shown that they can undergo clean rearrangement to form benzofuranol derivatives upon treatment with a protic acid. acs.org This transformation highlights the lability of the fused cyclobutane ring under acidic conditions. The mechanism is thought to proceed through initial protonation of one of the carbonyl groups, which facilitates the ring-opening of the four-membered ring.

In the presence of Lewis acids, the regioselectivity of the reaction can be controlled. The coordination of different Lewis acids to the quinone moiety can direct the reaction towards different regioisomeric products. acs.org For instance, the choice of titanium(IV) reagents or other Lewis acids like SnCl₄ or BF₃·OEt₂ can determine which regioisomeric dihydro-5-benzofuranols are formed from substituted bicyclo[4.2.0]oct-3-ene-2,5-diones. acs.org

Furthermore, acid-catalyzed rearrangements are not limited to the formation of benzofuranols. Studies on related structures, such as 8-methylenebicyclo[4.2.0]octan-2-ones, have demonstrated that treatment with an acid like toluene-p-sulphonic acid can induce an unusual skeletal rearrangement to a bicyclo[3.2.1]octane system. rsc.org This suggests that carbocationic intermediates formed upon acid catalysis can undergo complex bond reorganizations.

The mechanism for the oxidative reorganization of related cyclobutene-fused naphthalen-1-ones into 1,4-naphthoquinones also provides insight. This process is proposed to involve the formation of a cationic intermediate, which then undergoes ring-opening of the cyclobutene. csic.es This is consistent with the general principle of acid-catalyzed reactions of strained ring systems, where the generation of a positive charge facilitates the cleavage of strained carbon-carbon bonds.

A proposed general mechanism for the acid-promoted isomerization of this compound to a more stable bicyclo[3.2.1]octane system likely involves the following steps:

Protonation of a carbonyl oxygen.

Cleavage of the C1-C6 bond to form a tertiary carbocation.

A 1,2-acyl migration, leading to the expansion of the six-membered ring and contraction of the four-membered ring system.

Deprotonation to yield the final rearranged product.

The following table summarizes the key findings from studies on the acid-promoted isomerization of this compound and related compounds.

Starting MaterialAcid CatalystMajor Product(s)Key Mechanistic InsightReference
Substituted rel-(1S,6R,7R,8R)-8-aryl-4,7-dimethyl-3-methoxybicyclo[4.2.0]oct-3-ene-2,5-dionesProtic Acidtrans-2-aryl-3,7-dimethyl-6-methoxy-2,3-dihydro-5-benzofuranolsClean rearrangement occurs upon treatment with protic acid. acs.org
2-methoxy-3-methyl-1,4-benzoquinone and (E)-1-propenylbenzenesTiCl₄−Ti(O-i-Pr)₄ (1 equiv)rel-(1S,6R,7R,8R)-8-aryl-4,7-dimethyl-3-methoxybicyclo[4.2.0]oct-3-ene-2,5-diones and trans-2-aryl-3,7-dimethyl-6-methoxy-2,3-dihydro-5-benzofuranolsLewis acid coordination to the quinone directs the regioselectivity of the cycloaddition and subsequent rearrangement. acs.org
2-methoxy-3-methyl-1,4-benzoquinone and (E)-1-propenylbenzenesTiCl₄, SnCl₄, or BF₃·OEt₂rel-(1R,6S,7R,8R)-7-aryl-4,8-dimethyl-3-methoxybicyclo[4.2.0]oct-3-ene-2,5-diones and trans-2-aryl-3,6-dimethyl-7-methoxy-2,3-dihydro-5-benzofuranolsThe nature of the Lewis acid promoter exerts effective regiocontrol over the reaction. acs.org
8-methylenebicyclo[4.2.0]octan-2-onesToluene-p-sulphonic acidBicyclo[3.2.1]oct-3-ene-6,7-dione derivativesAn unusual rearrangement involving a skeletal reorganization. rsc.org
Cyclobutene-fused naphthalen-1-onesSelectfluor1,4-NaphthoquinonesOxidative reorganization proceeds through a cationic intermediate followed by cyclobutane ring opening. csic.es

Mechanistic Investigations of Reactions Involving Bicyclo 4.2.0 Oct 3 Ene 2,5 Dione

Elucidation of Reaction Intermediates

Understanding the transient species formed during a chemical transformation is paramount to unraveling its mechanism. For reactions involving bicyclo[4.2.0]oct-3-ene-2,5-dione, several key intermediates have been proposed and investigated.

Triplet Diradical and Biradical Intermediates

Photochemical reactions of enediones, including derivatives of this compound, often proceed through triplet diradical intermediates. For instance, the formation of cyclobutane (B1203170) products from the photoinduced reaction of chloranil (B122849) with 1,1-diarylethenes to yield this compound derivatives occurs via a triplet diradical intermediate. researchgate.netacs.orgnih.gov This pathway does not involve a single electron transfer (SET) process. researchgate.netacs.orgnih.gov

The intramolecular [2+2] photocycloaddition of the excited enedione's carbon-carbon double bond with a substituted benzene (B151609) ring also points to the involvement of triplet excited states. researchgate.netacs.org These reactions can lead to the formation of isomeric cage compounds. researchgate.netacs.org In thermal intramolecular [2+2] cycloadditions of allenenes, the formation of bicyclo[4.2.0]oct-5-ene derivatives is consistent with a stepwise mechanism that proceeds through a biradical intermediate with a coplanar allyl radical. nih.gov

Studies on the deazetation of certain bicyclic azo compounds, which can lead to bicyclo[4.2.0]octane derivatives, have also suggested the involvement of biradical intermediates. The stereochemical outcomes of these reactions are sometimes attributed to the incomplete equilibration of different conformations of the biradical.

Exciplex and Radical Ion Pair Formation

In contrast to the non-SET pathway, some reactions involving the formation of this compound derivatives are initiated by a single electron transfer, leading to the formation of exciplexes or radical ion pairs. For example, the reaction of chloranil with 1,1-diarylethenes can also produce 6-diarylethenylcyclohexa-2,5-diene-1,4-diones, which originate from an initial SET interaction between the triplet excited chloranil and the alkene. researchgate.netacs.orgnih.gov

Photo-CIDNP (Photochemically Induced Dynamic Nuclear Polarization) investigations have provided evidence for the intermediacy of exciplexes or contact ion radical pairs in these reactions, particularly in nonpolar solvents like benzene. researchgate.netacs.orgnih.gov In more polar solvents such as acetonitrile, the SET process leads to the formation of solvent-separated ion radical pairs and free ions. researchgate.netacs.orgnih.gov The competition between the SET and non-SET pathways is significantly influenced by solvent polarity, with SET pathways being more favored in polar environments. researchgate.netacs.orgnih.gov

Stereochemical and Regiochemical Control

The ability to control the stereochemistry and regiochemistry of a reaction is a cornerstone of modern organic synthesis. In reactions involving this compound, several factors have been identified that influence these outcomes.

Factors Influencing Regioselectivity (e.g., Lewis Acid Coordination)

Lewis acids play a crucial role in controlling the regioselectivity of certain reactions. In titanium(IV)-promoted reactions of (E)-1-propenylbenzenes with 2-methoxy- and 2-methoxy-6-methyl-1,4-benzoquinones, a variety of products can be formed, including this compound derivatives. researchgate.net The selective formation of these products can often be achieved by controlling the reaction conditions and the choice of substituents on both the quinone and the propenylbenzene. researchgate.net The observed products are believed to arise from a thermally allowed [2π + 4π] cycloaddition of the propenylbenzene with a 2-methoxy-4-oxo-2,5-cyclohexadienyl carbocation intermediate, which is formed by the coordination of the Ti(IV) to the C-1 carbonyl oxygen of the quinone. researchgate.net

The regiochemistry of intramolecular [2+2] photocycloadditions of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones is elucidated based on the restricted conformation of the starting enediones. researchgate.net

Stereoselective and Diastereoselective Outcomes

The formation of this compound systems can be highly stereospecific. For example, titanium(IV)-promoted reactions of (Z)-1-propenylbenzenes with certain benzoquinones afford rel-(1R,6S,7R,8R)-8-aryl-3-methoxy-7-methylbicyclo[4.2.0]oct-3-ene-2,5-diones stereospecifically. researchgate.net

In the thermal intramolecular [2+2] cycloaddition of allenes, the geometry of the olefin in the starting allenenes is completely transferred to the resulting bicyclo[4.2.0]oct-5-ene derivatives. nih.gov While terminal allenes often yield a single isomer, the cycloaddition of some internal allenes with axial chirality can result in a diastereomeric mixture of cycloadducts. nih.gov The synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs has also demonstrated stereoselective outcomes. researchgate.net

Role of Conformation in Reaction Pathways

The conformation of the starting materials and intermediates plays a significant role in dictating the reaction pathway and the resulting stereochemistry. In the reversible intramolecular [2+2] photocycloaddition of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones, the regiochemistry of the photoadditions is explained by the restricted conformation of the starting enediones. researchgate.net The equilibrated product ratios in these reactions are dependent on the substitution pattern and the irradiation wavelength. researchgate.net

Furthermore, in the thermal deazetation of a deuterated 7,8-diazabicyclo[4.2.2]dec-7-ene, which produces cis-bicyclo[4.2.0]octane among other products, the unusual stereochemistry has been attributed to the incomplete equilibration of various conformations of the derived biradical intermediate.

Kinetic and Thermodynamic Considerations

Kinetic studies of reactions forming this compound and related structures reveal the influence of reactants and reaction conditions on the mechanism and product distribution. In the photoinduced reaction of chloranil (CA) with 1,1-diarylethenes, bicyclo[4.2.0]oct-3-ene-2,5-diones (4) are formed as primary products alongside other compounds. acs.orgacs.org The formation of these bicyclic diones occurs via a triplet diradical intermediate and does not involve a single electron transfer (SET) process. acs.orgacs.orgresearchgate.net

The distribution between the non-SET pathway, leading to this compound derivatives, and a competing SET pathway is systematically affected by the electronic properties of the reacting alkene. acs.orgresearchgate.net As the oxidation potential of the 1,1-diarylethene increases, the proportion of products from the non-SET route, including the this compound, also increases. acs.orgresearchgate.net This corresponds to a more positive free energy change for the electron transfer (ΔG_ET) between the excited triplet state of chloranil (³CA*) and the alkene, which disfavors the SET pathway. acs.orgresearchgate.net

Furthermore, the thermal intramolecular [2+2] cycloaddition of allenenes to form bicyclo[4.2.0]oct-5-ene derivatives proceeds through a stepwise mechanism involving a biradical intermediate with a coplanar allyl radical. nih.gov Kinetic data from related cycloaddition reactions, such as the Diels-Alder reaction, provide insights into the activation parameters that govern these transformations. For instance, the ene reactions of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) show high heat effects (ΔH_r), indicating thermodynamically favorable processes. researchgate.net

Table 1: Factors Influencing the Formation Pathway of this compound Derivatives.
Influencing FactorObservationFavored PathwayReference
Alkene Oxidation PotentialIncreasing oxidation potentialNon-SET Route (Formation of this compound) acs.orgresearchgate.net
Free Energy of Electron Transfer (ΔG_ET)Increasingly positive ΔG_ETNon-SET Route (Formation of this compound) acs.orgresearchgate.net
Solvent PolarityDecreasing polarity (e.g., Benzene)Non-SET Route (Formation of this compound) acs.orgresearchgate.netresearchgate.net
Solvent PolarityIncreasing polarity (e.g., Acetonitrile)SET Route acs.orgresearchgate.netresearchgate.net

The polarity of the solvent has a pronounced effect on the reaction pathways leading to the formation of this compound and its coproducts. acs.orgresearchgate.net The competition between the non-SET route, which yields the bicyclic dione (B5365651), and the SET route is drastically influenced by the solvent environment. acs.orgresearchgate.net

In nonpolar solvents such as benzene, the non-SET pathway is more competitive. acs.orgresearchgate.net Mechanistic investigations suggest that in these environments, the reaction may proceed through the intermediacy of exciplexes or contact ion radical pairs. acs.orgresearchgate.net

Conversely, in polar solvents like acetonitrile, the SET pathway is significantly favored. acs.orgresearchgate.net The higher polarity of the solvent stabilizes the charged intermediates formed during the SET process. This leads to the formation of the chloranil radical anion (CA•−) and the alkene's cation radical as solvent-separated ion radical pairs and free ions. acs.orgresearchgate.net This preference for the SET mechanism in polar solvents diverts the reaction away from the formation of this compound.

Table 2: Effect of Solvent on Intermediates in the Photoinduced Reaction of Chloranil and 1,1-Diarylethenes.
SolventSolvent PolarityPredominant IntermediatesFavored PathwayReference
BenzeneNonpolarExciplexes or Contact Ion Radical PairsNon-SET / SET Competition acs.orgresearchgate.net
AcetonitrilePolarSolvent-Separated Ion Radical Pairs and Free Ions (CA•− and Alkene•+)SET Pathway acs.orgresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Studies

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection of paramagnetic species, such as free radicals and triplet-state molecules, which have unpaired electrons. mdpi.com This makes it an invaluable tool for elucidating reaction mechanisms that involve radical intermediates. mdpi.com In the context of reactions involving this compound, where intermediates are often short-lived and reactive, ESR can provide direct evidence for their existence.

The formation of this compound from chloranil and 1,1-diarylethenes is proposed to proceed through a triplet diradical intermediate. acs.orgacs.orgresearchgate.net While direct ESR data for this specific reaction is not detailed in the provided context, the postulated presence of radical intermediates in similar intramolecular cycloaddition reactions has been supported by ESR studies. pitt.edu The technique is central to understanding thermal processes that proceed via free radical mechanisms. mdpi.com By detecting and characterizing the specific radical species involved, ESR spectroscopy can confirm mechanistic proposals and provide insight into the electronic structure and dynamics of these transient intermediates.

Photo-CIDNP Investigations of Reaction Mechanisms

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) is a sophisticated NMR technique used to investigate the mechanisms of photochemical reactions involving radical pair intermediates. The observation of enhanced absorption or emission signals in the NMR spectrum of products or reactants provides definitive proof of a radical mechanism.

In the study of the photoinduced reactions of chloranil with 1,1-diarylethenes, Photo-CIDNP investigations have provided crucial insights into the nature of the intermediates under different solvent conditions. acs.orgresearchgate.net

In Benzene (Nonpolar Solvent): Photo-CIDNP studies suggest the involvement of exciplexes or contact ion radical pairs. acs.orgresearchgate.net The polarization is generated within these tight pairs before they either proceed to products or separate.

In Acetonitrile (Polar Solvent): The results from Photo-CIDNP investigations are consistent with a single electron transfer (SET) process that leads to the formation of the chloranil radical anion (CA•−) and the cation radical of the alkene. acs.orgresearchgate.net These are formed as solvent-separated ion radical pairs and free ions, and the observed polarization confirms their role as key intermediates in the SET pathway. acs.orgresearchgate.net

These Photo-CIDNP findings corroborate the data from kinetic and product studies, confirming the dual-pathway mechanism (non-SET vs. SET) and its strong dependence on solvent polarity. acs.orgresearchgate.net

Synthetic Utility and Applications in Complex Molecule Construction

Bicyclo[4.2.0]oct-3-ene-2,5-dione as a Key Intermediate in Polycyclic Synthesis

This compound and its derivatives serve as pivotal intermediates in the synthesis of complex polycyclic molecules. The inherent strain of the cyclobutane (B1203170) ring and the reactivity of the enedione system provide a platform for a variety of chemical transformations.

One of the primary methods for synthesizing the bicyclo[4.2.0]octane core is through photochemical [2+2] cycloadditions. For instance, the irradiation of 1,4-benzoquinones in the presence of alkenes, such as 1,1-diphenylethene, leads to the formation of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones. kochi-tech.ac.jp These adducts can then undergo further intramolecular photochemical reactions. Specifically, the excited enedione carbon-carbon double bond can react with a facing endo-phenyl ring in a subsequent intramolecular [2+2] cycloaddition to generate complex pentacyclic cage compounds. kochi-tech.ac.jpresearchgate.net This transformation highlights the utility of the this compound skeleton as a template for constructing intricate, three-dimensional structures.

The reactivity of this intermediate is not limited to photochemical processes. The bicyclo[4.2.0]octane framework can be accessed through other cycloaddition strategies as well, such as the [2+2] ketene (B1206846) cycloaddition, which has been employed in the synthesis of precursors for the complex natural products, the kingianins. researchgate.net The resulting bicyclic system is then elaborated through further synthetic steps to achieve the final complex architecture.

The versatility of bicyclo[4.2.0]octane derivatives is further demonstrated by their use in palladium-catalyzed oxidative cyclizations. This method allows for the formation of strained cyclic dienes which can undergo spontaneous 4π-electrocyclizations to form bicyclic cyclobutenes, key components of the bicyclo[4.2.0]octane system. escholarship.org These reactions open pathways to unique molecular scaffolds that are otherwise difficult to access.

Strategies for the Construction of Benzocyclobutane-2,5-diones

While direct methods for the synthesis of benzocyclobutane-2,5-diones are challenging, strategies involving the manipulation of bicyclo[4.2.0]octane precursors provide a viable route. The thermal cyclization of bisallenes has been shown through DFT calculations to proceed via a 6π electrocyclization to yield o-quinodimethane derivatives, which are precursors to benzocyclobutene structures. researchgate.net

Another significant approach involves the [2+2] cycloaddition of vinylketenes, generated from benzocyclobutenones, with benzoquinones. This reaction produces tetracyclic compounds that can be oxidized to yield 10-deoxydaunomycinone derivatives, which contain a benzocyclobutane-like core within a larger polycyclic system. researchgate.net

Furthermore, palladium-catalyzed C-H activation of methyl groups has emerged as an efficient method for synthesizing substituted benzocyclobutenes. researchgate.net While not directly producing the dione (B5365651), this method provides access to the core benzocyclobutane ring system which can be further functionalized. These strategies underscore the importance of bicyclic precursors in accessing the strained and reactive benzocyclobutane framework.

Application in Bridged Bicyclic and Cage Compound Architectures

The this compound scaffold is a powerful tool for the construction of highly complex bridged bicyclic and cage-like molecules. researchgate.netresearchgate.netorgsyn.org The constrained conformation of this molecule facilitates intramolecular reactions that lead to the formation of intricate polycyclic systems.

A prominent example is the intramolecular [2+2] photocycloaddition of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones. kochi-tech.ac.jpacs.org Irradiation of these compounds can induce a cycloaddition between the enedione double bond and an adjacent phenyl ring, resulting in the formation of pentacyclic cage structures. kochi-tech.ac.jpacs.org The regiochemistry and reversibility of these photoadditions are influenced by the substitution pattern on the bicyclic core and the wavelength of light used. kochi-tech.ac.jpresearchgate.net

The resulting cage compounds often exhibit unique stereochemistry, such as the rare diagonal conjunction of two facing cyclobutane rings. kochi-tech.ac.jp The formation of these complex architectures is often rationalized by the conformational preferences of the starting bicyclic dione, which brings the reactive π-systems into close proximity. kochi-tech.ac.jp These photochemical transformations provide a direct route to polycyclic systems that would be challenging to assemble through more traditional synthetic methods.

Starting MaterialReaction TypeProduct ArchitectureRef
Diphenylbicyclo[4.2.0]oct-3-ene-2,5-dionesIntramolecular [2+2] photocycloadditionPentacyclic cage compounds kochi-tech.ac.jpacs.org
Methyl-substituted diphenylbicyclo[4.2.0]oct-3-ene-2,5-dionesReversible intramolecular [2+2] photocycloadditionPentacyclotetradeca-10,12-diene-2,7-diones kochi-tech.ac.jp
This compound derivatives[2+2] Ketene cycloadditionPrecursors for kingianins researchgate.net

Strategic Use as a 1,4-Benzoquinone (B44022) Equivalent in [2+2] Cycloadditions

This compound can be strategically employed as a synthetic equivalent of 1,4-benzoquinone in [2+2] cycloaddition reactions. orgsyn.org This is particularly useful because direct [2+2] photocycloadditions to the carbon-carbon double bond of 1,4-benzoquinone can be inefficient or lead to undesired side reactions.

The synthetic strategy involves the photochemical [2+2] cycloaddition of 2-cyclohexene-1,4-dione (B3052769) with alkenes or alkynes. orgsyn.org This reaction proceeds at the carbon-carbon double bond to afford bicyclo[4.2.0]octane-2,5-diones or bicyclo[4.2.0]oct-7-ene-2,5-diones in good to excellent yields. orgsyn.org The resulting cycloadducts can then be oxidized, for example with selenium dioxide, to introduce a double bond at the 3-position, furnishing the desired this compound products. orgsyn.org This two-step sequence effectively achieves the [2+2] cycloaddition of an alkene or alkyne to a 1,4-benzoquinone framework.

This approach has been utilized in the reaction of chloranil (B122849) with 1,1-diarylethenes, which yields this compound derivatives among other products. acs.org The formation of these cyclobutane products proceeds through a triplet diradical intermediate without the involvement of single electron transfer (SET). acs.org

Precursors for Specific Natural Product Cores (e.g., Kingianin bicyclo[4.2.0]octane ring)

The bicyclo[4.2.0]octane ring system is a key structural motif in several complex natural products, most notably the kingianins. researchgate.net These pentacyclic polyketides, isolated from the bark of Endiandra kingiana, possess a bicyclo[4.2.0]octadiene backbone. researchgate.net Synthetic efforts towards the total synthesis of kingianins and their analogues have heavily relied on strategies to construct this core bicyclic unit.

One of the successful approaches involves the use of a [2+2] ketene cycloaddition reaction to form the bicyclo[4.2.0]octane ring. researchgate.net This method has proven advantageous for synthesizing key precursors that can be further elaborated to the complex pentacyclic skeleton of the kingianins. researchgate.net The biomimetic synthesis of kingianin A is proposed to involve an intermolecular Diels-Alder dimerization of bicyclo[4.2.0]octadiene fragments, which themselves are thought to arise from an 8π/6π-electrocyclization cascade. escholarship.org

Another approach involves the titanium(IV)-TADDOLate promoted reaction of 2-methoxy-1,4-benzoquinones with (E)-propenylbenzenes. acs.org This reaction affords (1R,6R,7R,8R)-8-aryl-3-methoxy-7-methylbicyclo[4.2.0]oct-3-en-2,5-diones, which are chiral, highly functionalized building blocks suitable for elaboration into natural product targets. acs.org

Natural Product FamilyKey Synthetic StrategyBicyclic IntermediateRef
Kingianins[2+2] Ketene cycloadditionBicyclo[4.2.0]octanes researchgate.net
Kingianin A (proposed)Intermolecular Diels-Alder of bicyclo[4.2.0]octadiene fragmentsBicyclo[4.2.0]octadienes escholarship.org
Chiral Bicyclic PrecursorsTi(IV)-TADDOLate promoted reaction(1R,6R,7R,8R)-8-Aryl-3-methoxy-7-methylbicyclo[4.2.0]oct-3-en-2,5-diones acs.org

Advanced Spectroscopic and Structural Elucidation Studies of Bicyclo 4.2.0 Oct 3 Ene 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For bicyclo[4.2.0]oct-3-ene-2,5-dione, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its eight protons, located in different chemical environments. The olefinic protons on the cyclohexene-dione ring (at C3 and C4) would appear in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the double bond and adjacent carbonyl group. The bridgehead protons and the protons on the cyclobutane (B1203170) ring would resonate in the more shielded aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the two carbonyl carbons (C2 and C5) in the highly deshielded region (typically δ 190-210 ppm). The olefinic carbons (C3 and C4) would resonate around δ 130-150 ppm. The remaining saturated carbons of the bicyclic framework would appear in the upfield region (δ 20-60 ppm). The precise chemical shifts are sensitive to the molecule's specific stereochemistry. For related bicyclo[4.2.0]octane systems, detailed NMR analysis is crucial for distinguishing between cis- and trans-fused isomers. chemsynthesis.com

Table 1: Predicted NMR Data for this compound This table contains predicted values based on typical ranges for the functional groups and structural motifs present.

¹H NMR Predicted Chemical Shift (δ, ppm)
Olefinic Protons (H3, H4) 6.0 - 7.0
Bridgehead Protons (H1, H6) 2.5 - 3.5
¹³C NMR Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C2, C5)190 - 210
Olefinic Carbons (C3, C4)130 - 150
Bridgehead Carbons (C1, C6)40 - 60
Cyclobutane Carbons (C7, C8)20 - 40

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the olefinic protons and the bridgehead protons, as well as between the bridgehead protons and the adjacent protons on the cyclobutane ring, thus confirming the connectivity of the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. In the case of this compound, NOESY can establish the relative configuration of the fused ring system (cis or trans) by observing spatial correlations between protons on the six-membered ring and the four-membered ring. For instance, in studies of substituted bicyclo[4.2.1]nona-2,4-dienes, NOESY was used to confirm the stereochemistry at the bridgehead carbons. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. The molecular formula for this compound is C₈H₈O₂. nist.gov HRMS provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The technique has been successfully used to confirm the structures of various complex bicyclic compounds. researchgate.net

Table 2: HRMS Data for this compound

Formula Calculated Exact Mass (m/z) Found Mass (m/z)

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry in the solid state. For complex bicyclic systems, X-ray analysis is often the ultimate proof of structure. Studies on related compounds, such as rearranged 8-methylenebicyclo[4.2.0]octan-2-ones and photocycloadducts of naphthoquinones, have relied on X-ray crystallography to unambiguously establish their three-dimensional structures and the stereochemical relationships between substituents and the fused rings. rsc.orgmdpi.com Such an analysis for this compound would confirm the cis- or trans-fusion of the rings and the conformation of the six-membered ring.

Table 3: Expected X-ray Crystallography Parameters for this compound This table presents the type of data obtained from an X-ray diffraction experiment.

Parameter Description
Crystal System The crystal lattice system (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°).
Key Bond Lengths (Å) C=O, C=C, C-C bond distances.
Key Bond Angles (°) Angles defining the geometry of the fused rings.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups. The α,β-unsaturated ketone (C2) would typically show a C=O stretching vibration at a lower frequency (around 1680-1700 cm⁻¹) compared to the saturated ketone (C5), due to conjugation with the C=C double bond. The saturated C=O stretch would be expected in the region of 1710-1730 cm⁻¹. Additionally, a medium-intensity C=C stretching band would appear around 1600-1650 cm⁻¹. The precursor 2-cyclohexene-1,4-dione (B3052769), for example, exhibits a strong C=O absorption at 1690 cm⁻¹. orgsyn.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
C=O (α,β-unsaturated ketone) Stretch 1680 - 1700 Strong
C=O (saturated ketone) Stretch 1710 - 1730 Strong
C=C (alkene) Stretch 1600 - 1650 Medium
C-H (sp² hybridized) Stretch 3000 - 3100 Medium

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound is a chiral molecule, and therefore its enantiomers will interact differently with plane-polarized light. Circular Dichroism (CD) spectroscopy measures this differential absorption of left and right circularly polarized light, providing information about the absolute configuration of a chiral molecule. The Cotton effects observed in the CD spectrum, which correspond to the electronic transitions of the chromophores (in this case, the enone and ketone groups), can be compared with theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to assign the absolute stereochemistry of each enantiomer. This technique is particularly powerful for analyzing chiral ketones and has been applied to determine the absolute configuration of related chiral bicyclic diones.

Theoretical and Computational Chemistry Studies on Bicyclo 4.2.0 Oct 3 Ene 2,5 Dione Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of bicyclic compounds like bicyclo[4.2.0]oct-3-ene-2,5-dione, striking a balance between computational cost and accuracy. mdpi.com While specific DFT studies on the parent compound this compound are not extensively documented in publicly available literature, the methodologies applied to its derivatives and related structures provide a clear framework for its theoretical analysis.

For analogous bicyclic systems, hybrid functionals such as B3LYP and ωB97X-D are commonly employed, often paired with basis sets like 6-31G* or 6-311+G(2df,2p) to achieve reliable geometries and electronic properties. atlantis-press.comnih.govrsc.org These methods are used to calculate key electronic and structural parameters.

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to predicting the molecule's behavior in chemical reactions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). acs.org For an enone system like this, the HOMO is expected to have significant contributions from the C=C π bond, while the LUMO will be centered on the enone π* system, particularly with large coefficients on the β-carbon and the carbonyl carbon.

Table 1: Predicted Electronic Properties and Structural Parameters for this compound (Illustrative)

This table is illustrative, based on typical values for similar structures, as direct computational results for the parent compound are not widely published.

PropertyPredicted Value / DescriptionComputational Method (Example)
HOMO Energy -7.0 to -8.5 eVB3LYP/6-31G
LUMO Energy -1.5 to -2.5 eVB3LYP/6-31G
HOMO-LUMO Gap 5.0 to 6.0 eVB3LYP/6-31G*
Dipole Moment 2.5 to 4.0 DωB97X-D/6-311+G(d,p)
C=C Bond Length ~1.34 ÅDFT Optimization
C=O Bond Length ~1.22 ÅDFT Optimization
Ring Fusion C-C Angle ~88°- 90°DFT Optimization

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of reactions involving bicyclo[4.2.0]octane systems, allowing for the exploration of reaction mechanisms and the characterization of transient species like transition states. researchgate.netyoutube.comyoutube.com For this compound, key reaction pathways amenable to computational study include cycloadditions and sigmatropic rearrangements.

Thermal intramolecular [2+2] cycloadditions are a characteristic reaction for forming bicyclo[4.2.0]octene derivatives. nih.gov Computational studies on related systems suggest these reactions often proceed through a stepwise mechanism involving a biradical intermediate rather than a concerted pathway. nih.govmdpi.com DFT and multireference methods like CASSCF can be used to locate the transition states for both the initial C-C bond formation and the subsequent ring closure. The relative energies of these transition states determine the reaction's feasibility and stereochemical outcome.

For example, the thermal rearrangement of vinylcyclobutanes, a core feature of the bicyclo[4.2.0]octene framework, has been shown by both experimental and computational studies to proceed via a stepwise diradical mechanism. mdpi.com Transition state theory can be applied to the calculated activation energies (the energy difference between reactants and the transition state) to predict reaction rates. youtube.comyoutube.com

Table 2: Computationally Explored Reaction Types for Bicyclo[4.2.0]octene Systems

Reaction TypeProposed MechanismComputational MethodKey Findings
[2+2] Cycloaddition Stepwise via biradical intermediate nih.govDFT (B3LYP), CASSCFDetermines regioselectivity and stereoselectivity by comparing transition state energies.
nih.govresearchgate.net-Sigmatropic Rearrangement Stepwise diradical mechanism mdpi.comDFTExplains product ratios and stereoselectivity (si vs. sr pathways). mdpi.com
Ring-Opening Metathesis [2+2] cycloaddition with metal catalyst nih.govDFT (ωB97X-D)Elucidates the role of catalyst coordination and substrate electronics on reaction rates. nih.gov
Diels-Alder Reaction Concerted (typically) researchgate.netDFT (Activation Strain Model)Analyzes how strain and orbital interactions influence reactivity and enantioselectivity. researchgate.net

Analysis of Orbital Interactions and Electronic Effects (e.g., Walsh Orbitals)

The unique chemical properties of this compound are heavily influenced by the electronic interactions between its constituent rings. A key concept here is the nature of bonding in the strained cyclobutane (B1203170) ring, which is often described using the Walsh orbital model. bluffton.edu

Unlike the sp³ hybridized orbitals in typical alkanes, the C-C bonds in cyclobutane (and cyclopropane) are described as "bent bonds," with significant p-character lying outside the internuclear axis. masterorganicchemistry.com The Walsh model provides a basis set of molecular orbitals for the cyclobutane skeleton. These orbitals include a high-lying, symmetric, sigma-type orbital that can interact effectively with adjacent π-systems.

In this compound, the Walsh orbitals of the fused cyclobutane ring can engage in through-bond or through-space interactions with the π-system of the enone. This interaction, known as σ-π conjugation, can affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's spectroscopic properties and reactivity. For instance, such interactions can stabilize transition states in certain reactions, providing lower energy pathways. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the extent of these orbital interactions and their energetic consequences. mdpi.com

Prediction of Reactivity and Selectivity in Chemical Transformations

A primary goal of theoretical studies is to predict how a molecule will behave in a chemical reaction, including its reactivity and selectivity (regio-, stereo-, and enantioselectivity). For this compound, computational models can provide powerful predictive insights.

Selectivity Prediction: Predicting selectivity involves comparing the activation energies of different possible reaction pathways. By calculating the Gibbs free energy of the transition states for each pathway, chemists can predict which product is kinetically favored. rsc.org

Regioselectivity: In reactions like 1,3-dipolar cycloadditions, DFT calculations can determine whether the "ortho" or "meta" product is favored by comparing the respective transition state energies. acs.org

Stereoselectivity: For reactions forming chiral centers, the difference in activation energy between transition states leading to different stereoisomers (e.g., exo vs. endo in a Diels-Alder reaction, or different diastereomers in a radical cyclization) dictates the predicted stereochemical outcome. nih.govresearchgate.net

Enantioselectivity: When using chiral catalysts, computational modeling can explain the origin of enantioselectivity by analyzing the non-covalent interactions (like hydrogen bonds or steric repulsion) between the substrate and the catalyst in the diastereomeric transition states. rsc.org

Through these computational approaches, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and mechanistic investigations.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Strategies

The controlled synthesis of specific stereoisomers of bicyclo[4.2.0]oct-3-ene-2,5-dione and its derivatives is a critical area of ongoing research. The development of novel stereoselective synthetic methods is paramount for accessing enantiomerically pure compounds, which are often essential for applications in medicinal chemistry and materials science.

One of the most promising methods for constructing the bicyclo[4.2.0]octane framework is the [2+2] photocycloaddition. orgsyn.org The photochemical reaction between a quinone and an alkene can yield the desired bicyclic dione (B5365651). Future research will likely focus on exerting greater control over the stereochemistry of this reaction. This can be achieved through the use of chiral auxiliaries or templates that direct the approach of the reactants, leading to the preferential formation of one stereoisomer.

Another key strategy is the intramolecular [2+2] cycloaddition. Studies have shown that irradiating diphenylthis compound derivatives can lead to a reversible intramolecular [2+2] cycloaddition between the enedione double bond and a phenyl ring. researchgate.net The regiochemistry of these additions is influenced by the conformation of the starting material. researchgate.net Further exploration of substituent effects and reaction conditions will be crucial for developing highly selective intramolecular cycloadditions for a broader range of substrates.

Thermal intramolecular [2+2] cycloadditions of allenes also present a highly regio- and stereoselective route to bicyclo[4.2.0]oct-5-ene derivatives. nih.gov While this specific variant does not directly yield the 2,5-dione, the methodology could be adapted. Future work may involve designing allene (B1206475) precursors with appropriate functionalities that can be converted to the dione post-cycloaddition. The complete transfer of olefin geometry to the cycloadduct in these reactions is a significant advantage for stereocontrol. nih.gov

The table below summarizes some emerging stereoselective synthetic approaches.

Synthetic StrategyKey FeaturesPotential for this compound
Chiral Auxiliary-Mediated [2+2] Photocycloaddition Covalent attachment of a chiral molecule to one of the reactants to direct the stereochemical outcome.High potential for producing enantiomerically enriched bicyclo[4.2.0]oct-3-ene-2,5-diones.
Substituent-Controlled Intramolecular Photocycloaddition Strategic placement of substituents to favor specific conformations, leading to predictable stereoisomers.Can be used to synthesize complex, caged derivatives of the target molecule with high stereoselectivity. researchgate.net
Adapted Thermal Intramolecular Allene Cycloaddition Modification of allene precursors to include latent dione functionalities.Offers a highly stereoselective pathway to functionalized bicyclo[4.2.0]octane systems that can be converted to the desired dione. nih.gov

Exploration of Catalytic Asymmetric Reactions

The development of catalytic asymmetric reactions to produce enantiomerically pure bicyclo[4.2.0]oct-3-ene-2,5-diones is a major frontier. Such methods are highly desirable as they can, in principle, generate large quantities of a chiral product from a small amount of a chiral catalyst.

A significant breakthrough in this area has been the use of chiral Lewis acids to catalyze the reaction between 2-methoxy-1,4-benzoquinones and styrenyl systems. acs.org Specifically, titanium(IV)-TADDOLate complexes have been shown to promote the enantioselective synthesis of 8-aryl-3-methoxybicyclo[4.2.0]oct-3-ene-2,5-diones in good yield and high enantiomeric excess (ee). acs.org Future research will likely expand the scope of this reaction to include a wider variety of quinones and alkenes, as well as explore other chiral Lewis acid systems to further improve enantioselectivity and catalytic efficiency.

The following table details the results of a notable study in this area.

ReactantsCatalystProductYield (%)ee (%)
2-methoxy-1,4-benzoquinone and (E)-propenylbenzeneTi(IV)-TADDOLate(1R,6R,7R,8R)-8-phenyl-3-methoxy-7-methylthis compoundGoodHigh
2-methoxy-3-methyl-1,4-benzoquinone and (E)-anetholeTi(IV)-TADDOLate(1R,6R,7R,8R)-8-(4-methoxyphenyl)-3,7-dimethyl-3-methoxythis compoundGoodHigh

Data sourced from Engler, T. A., et al. (1999). acs.org

Organocatalysis represents another promising avenue for the asymmetric synthesis of bicyclic ketones. figshare.com While direct applications to this compound are still emerging, the principles of using small organic molecules, such as proline derivatives, to catalyze asymmetric aldol (B89426) and Michael reactions can be applied to the synthesis of precursors or for the functionalization of the bicyclo[4.2.0]octane core. Future work could involve the design of novel organocatalysts specifically tailored for the intramolecular cyclization of a suitable precursor to afford the target molecule in high enantiomeric purity.

Integration into Advanced Materials Science Applications

The rigid bicyclo[4.2.0]octane framework is a desirable feature in the design of advanced materials, imparting properties such as enhanced thermal stability. The dione functionality of this compound offers additional opportunities for creating functional polymers and materials.

One of the most exciting future directions is the use of bicyclo[4.2.0]octene derivatives in ring-opening metathesis polymerization (AROMP). researchgate.netnih.gov It has been demonstrated that monomers derived from the bicyclo[4.2.0]octene skeleton can undergo AROMP with other cyclic olefins, such as cyclohexene, to produce completely linear and alternating copolymers. nih.gov The dione moiety of the target compound could be incorporated into such monomers, leading to polymers with regularly spaced functional groups along the backbone. These functional groups could then be used for cross-linking, post-polymerization modification, or to impart specific properties to the material.

The introduction of adamantyl moieties into polymers is known to increase their thermal stability. researchgate.net A future research direction could involve the synthesis of derivatives of this compound that incorporate adamantane (B196018) groups. These monomers could then be polymerized to create materials with high thermal stability and potentially useful dielectric properties for applications in electronics. mdpi.com

Furthermore, the bicyclo[4.2.0]octane core has been investigated as a mechanophore, a mechanically sensitive functional group, in stress-responsive polymers. researchgate.net The cyclobutane (B1203170) ring can undergo a mechanochemical [2+2] cycloreversion in response to mechanical force. The dione functionality in this compound could be used to tune the electronic and steric properties of such mechanophores, potentially leading to new classes of self-healing or damage-sensing materials.

Application AreaPotential Role of this compoundDesired Material Properties
Alternating Copolymers As a functional monomer in AROMP. researchgate.netnih.govControlled polymer architecture, regularly spaced functional handles for modification.
High-Temperature Polymers As a building block for polymers incorporating thermally stable groups like adamantane. researchgate.netEnhanced thermal stability, desirable dielectric properties.
Stress-Responsive Materials As a core component of a mechanophore. researchgate.netMechanical-to-chemical signal transduction, self-healing capabilities.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is poised to play a crucial role in accelerating the discovery and development of novel this compound derivatives with tailored properties. Methods such as Density Functional Theory (DFT) can be employed to predict a wide range of molecular characteristics before a compound is ever synthesized in the lab.

Future computational studies will likely focus on several key areas. One is the prediction of the stereochemical outcomes of synthetic reactions. By modeling the transition states of reactions like the [2+2] photocycloaddition, it may be possible to predict which stereoisomer will be preferentially formed under a given set of conditions. This can guide the design of more selective synthetic routes. Conformational analysis of substituted bicyclo[4.2.0]oct-3-ene-2,5-diones has already been used to explain the regiochemistry of intramolecular photocycloadditions. researchgate.net

Another important application of computational chemistry is the prediction of the physicochemical properties of novel derivatives. For instance, DFT calculations can be used to estimate the electronic properties, such as the HOMO-LUMO gap, which are relevant to a molecule's reactivity and its potential use in electronic materials. Computational studies have been performed on related bicyclic quinones to understand their thermochemistry and electronic structure. researchgate.net Similar studies on this compound derivatives could predict their stability and reactivity.

Furthermore, computational methods can aid in the design of new catalysts for the asymmetric synthesis of the target molecule. By modeling the interaction between a potential catalyst and the reactants, researchers can gain insights into the factors that control enantioselectivity and design more effective catalysts.

Finally, computational screening of virtual libraries of this compound derivatives can identify candidates with desirable properties for specific applications. For example, molecules with specific electronic or mechanical properties could be identified for use in advanced materials.

Computational MethodApplication in this compound ResearchPredicted Properties
Density Functional Theory (DFT) Prediction of reaction pathways and transition state energies. researchgate.netStereochemical outcomes, reaction kinetics, and mechanisms.
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption and emission spectra.Photochemical properties, color, and fluorescence.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of catalytic cycles and enzyme-substrate interactions.Catalyst efficiency, enantioselectivity, and biological activity.
Molecular Dynamics (MD) Simulation of the behavior of polymers containing the bicyclic unit.Material properties such as glass transition temperature and mechanical strength.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bicyclo[4.2.0]oct-3-ene-2,5-dione, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via photochemical [2+2] cycloadditions using alkenes or alkynes as substrates. For example, zinc reduction in aqueous acetic acid facilitates large-scale preparation, with recovery of acetic acid for cost efficiency . Adjusting reaction time (3–4 days) and controlling polymerization risks by optimizing temperature and substrate stoichiometry are critical for yield improvement .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of GC-MS (for volatile derivatives) and NMR spectroscopy. For instance, GC-MS with quality values >90% confirms compound identity in mixtures, while 1^1H and 13^13C NMR resolve stereochemical ambiguities, particularly for bicyclic systems . X-ray crystallography is recommended for definitive confirmation of stereochemistry in crystalline derivatives .

Q. What are the thermodynamic stability considerations for this compound under storage conditions?

  • Methodological Answer : Gas-phase thermochemistry data (e.g., enthalpy of formation, ΔfH°gas = -26.2 kJ/mol) indicate moderate stability. Store under inert gas (N2_2 or Ar) at -20°C to prevent oxidative degradation. Avoid exposure to strong acids/bases due to potential ring-opening reactions .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Diastereoselective 1,4-addition or Diels-Alder cycloadditions with chiral auxiliaries (e.g., O,O'-dibenzoyltartaric acid) enable enantiomer resolution. Continuous-flow hydrogenation and isomerization protocols enhance stereochemical control, as demonstrated in the synthesis of constrained β-amino acid derivatives .

Q. What computational modeling approaches are suitable for predicting reactivity in bicyclic systems like this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for [2+2] cycloadditions. Molecular dynamics simulations assess strain energy in the bicyclo[4.2.0] framework, which correlates with reaction feasibility .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected polymerization during synthesis)?

  • Methodological Answer : Systematic screening of reaction parameters (e.g., solvent polarity, initiator concentration) identifies polymerization triggers. For example, replacing radical initiators with photochemical activation mitigates undesired side reactions. Cross-validate findings using kinetic studies (e.g., Arrhenius plots) .

Q. What biotechnological methods are available for functionalizing this compound?

  • Methodological Answer : Genetically engineered Saccharomyces cerevisiae strains expressing NADPH-dependent reductases enable selective reduction of ketone groups. Optimize bioreactor conditions (pH 7.0, 30°C) and cofactor regeneration systems (e.g., glucose dehydrogenase) to enhance biocatalytic efficiency .

Data Presentation and Analysis Guidelines

Q. How should researchers present thermochemical and spectroscopic data for reproducibility?

  • Methodological Answer :

  • Tables : Include ΔfH°gas, appearance energy (AE), and reaction enthalpies (ΔrH°) from NIST-standardized databases .
  • Figures : Annotate NMR spectra with coupling constants (3J(H,H)) to confirm stereochemistry .
  • Statistical Validation : Report confidence intervals for GC-MS retention indices and RSD values for replicate experiments .

Q. What strategies ensure robust literature reviews for bicyclic compound research?

  • Methodological Answer : Use professional databases (SciFinder, Reaxys) to cross-reference synthesis protocols and safety data. Prioritize peer-reviewed journals over vendor-supplied MSDS documents, which often lack mechanistic details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.